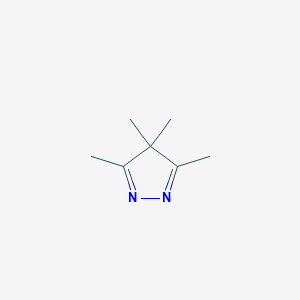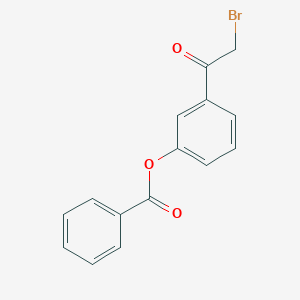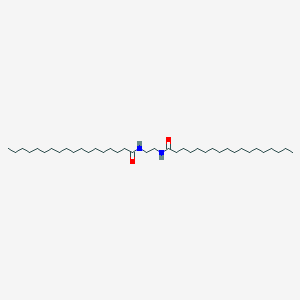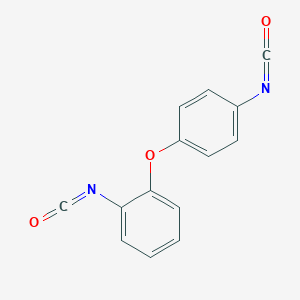
1-Isocyanato-2-(4-isocyanatophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-2-(4-isocyanatophenoxy)benzene, also known as IPDI, is a diisocyanate chemical compound that is widely used in various industries. It is a highly reactive compound that is used in the production of polyurethane coatings, adhesives, and elastomers. IPDI is a colorless liquid that is soluble in organic solvents and has a strong odor.
作用機序
The mechanism of action of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene is based on its ability to react with various functional groups such as hydroxyl, carboxyl, and amino groups. This reaction results in the formation of urethane and urea linkages, which are responsible for the unique properties of polyurethane materials. The reaction of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene with functional groups is highly exothermic and requires careful handling.
Biochemical and Physiological Effects:
1-Isocyanato-2-(4-isocyanatophenoxy)benzene is a highly reactive compound that can cause skin and respiratory irritation. It is classified as a sensitizer, which means that repeated exposure can lead to allergic reactions. 1-Isocyanato-2-(4-isocyanatophenoxy)benzene can also cause lung damage and respiratory distress if inhaled in high concentrations. However, there is limited information available on the biochemical and physiological effects of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene.
実験室実験の利点と制限
1-Isocyanato-2-(4-isocyanatophenoxy)benzene has several advantages for lab experiments, including its high reactivity, which allows for rapid polymerization and cross-linking. It also has a high degree of selectivity, which makes it useful for the synthesis of specific materials. However, 1-Isocyanato-2-(4-isocyanatophenoxy)benzene is highly toxic and requires careful handling to prevent exposure. It is also expensive and can be difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on 1-Isocyanato-2-(4-isocyanatophenoxy)benzene, including the development of new synthesis methods that are more efficient and environmentally friendly. There is also potential for the use of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene in the synthesis of novel materials with unique properties, such as self-healing materials and shape-memory polymers. Further research is needed to fully understand the biochemical and physiological effects of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene and to develop safer handling procedures for its use in industrial and research settings.
Conclusion:
In conclusion, 1-Isocyanato-2-(4-isocyanatophenoxy)benzene, or 1-Isocyanato-2-(4-isocyanatophenoxy)benzene, is a highly reactive compound that has many scientific research applications, particularly in the field of materials science. It is used in the production of polyurethane coatings, adhesives, and elastomers, and has potential applications in drug delivery and sensing. 1-Isocyanato-2-(4-isocyanatophenoxy)benzene has several advantages for lab experiments, including its high reactivity and selectivity, but also has limitations due to its toxicity and cost. Further research is needed to fully understand the potential of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene and to develop safer handling procedures for its use.
合成法
The synthesis of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene involves the reaction of 4-isocyanatophenol with 1,3-diisocyanatobenzene in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is a mixture of isomers. The mixture is then purified by distillation to obtain pure 1-Isocyanato-2-(4-isocyanatophenoxy)benzene.
科学的研究の応用
1-Isocyanato-2-(4-isocyanatophenoxy)benzene has a wide range of scientific research applications, particularly in the field of materials science. It is used in the production of polyurethane coatings, adhesives, and elastomers, which have various industrial applications. 1-Isocyanato-2-(4-isocyanatophenoxy)benzene is also used in the synthesis of novel materials such as dendrimers and hyperbranched polymers. These materials have potential applications in drug delivery, imaging, and sensing.
特性
CAS番号 |
17022-11-6 |
|---|---|
製品名 |
1-Isocyanato-2-(4-isocyanatophenoxy)benzene |
分子式 |
C14H8N2O3 |
分子量 |
252.22 g/mol |
IUPAC名 |
1-isocyanato-2-(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C14H8N2O3/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H |
InChIキー |
XKGIXRZNVQGALA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
正規SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
同義語 |
2,4'-Diisocyanato[1,1'-oxybisbenzene] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



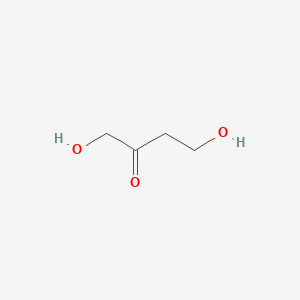


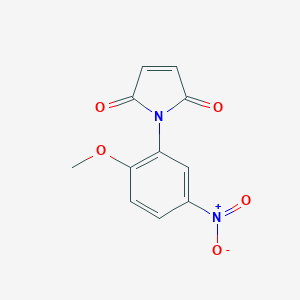

![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)


![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
